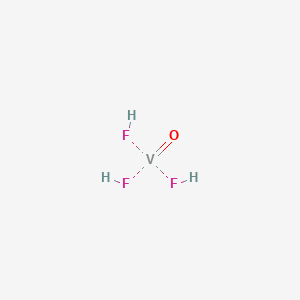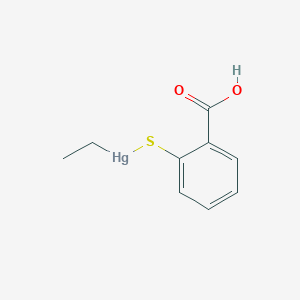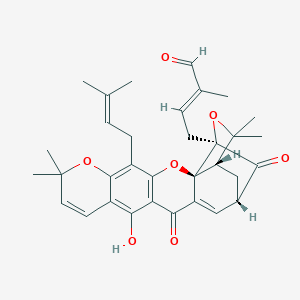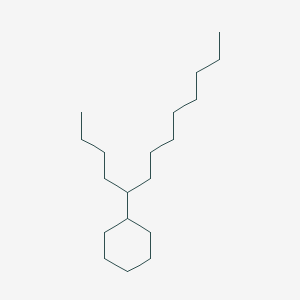
(1-Butylnonyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butylnonyl)cyclohexane is a chemical compound that belongs to the family of cycloalkanes. It is commonly used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of ((1-Butylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with various receptors in the body, including GABA and NMDA receptors. It may also affect the release and uptake of neurotransmitters, such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
((1-Butylnonyl)cyclohexane)cyclohexane has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((1-Butylnonyl)cyclohexane)cyclohexane in lab experiments is its high purity and yield. It is also relatively inexpensive and readily available. However, one limitation is that it may be toxic in high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the research of ((1-Butylnonyl)cyclohexane)cyclohexane. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, ((1-Butylnonyl)cyclohexane)cyclohexane may have applications in the development of new pharmaceuticals and agrochemicals, making it an important compound for future research.
Métodos De Síntesis
The synthesis of ((1-Butylnonyl)cyclohexane)cyclohexane involves the reaction of cyclohexane with butyl lithium and n-octyl bromide in the presence of a catalyst. The reaction yields ((1-Butylnonyl)cyclohexane)cyclohexane in high purity and yield. The synthesis method is relatively simple and cost-effective, making it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
((1-Butylnonyl)cyclohexane)cyclohexane has been extensively studied for its various scientific research applications. It is commonly used as a solvent in organic chemistry reactions, as it has a high boiling point and low viscosity. It is also used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, ((1-Butylnonyl)cyclohexane)cyclohexane is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13151-90-1 |
|---|---|
Nombre del producto |
(1-Butylnonyl)cyclohexane |
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tridecan-5-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
VJBKZHIKOCIOPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCC)C1CCCCC1 |
SMILES canónico |
CCCCCCCCC(CCCC)C1CCCCC1 |
Sinónimos |
(1-Butylnonyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



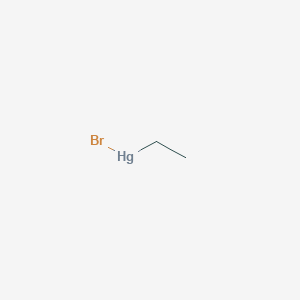

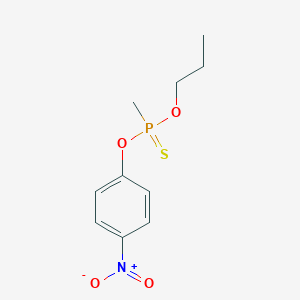
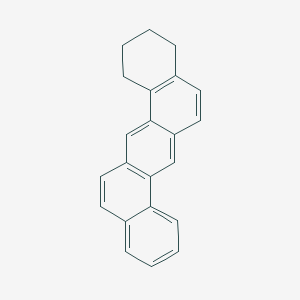
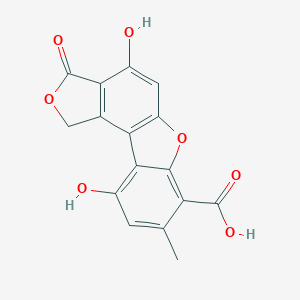
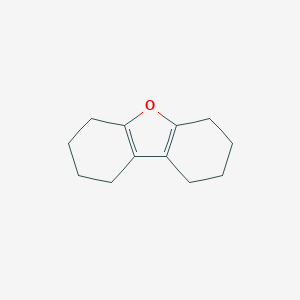
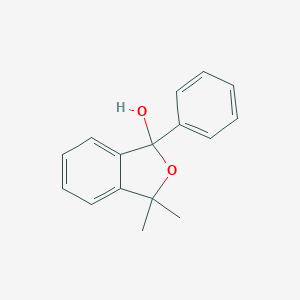
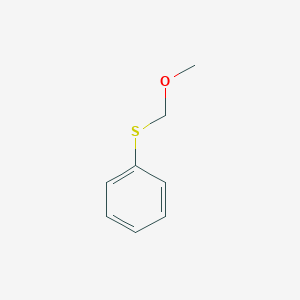
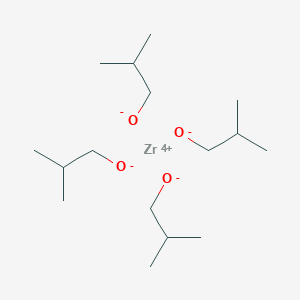
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
